(2-Bromo-2-methylcyclopropyl)methanol

Description

Systematic Nomenclature and Structural Characteristics

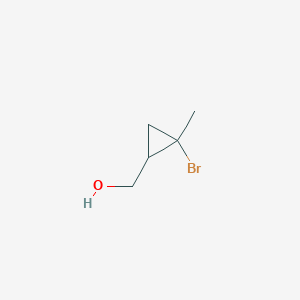

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound as a methanol derivative where the methyl group is replaced by a substituted cyclopropyl ring. The compound is registered under Chemical Abstracts Service number 1823958-85-5, providing unambiguous identification within chemical databases and commercial suppliers. The molecular formula C₅H₉BrO indicates the presence of five carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom, resulting in a molecular weight of 165.0284 grams per mole.

The structural architecture of this compound exhibits several noteworthy characteristics that distinguish it from other cyclopropane derivatives. The compound features a three-membered cyclopropane ring bearing two substituents at the 2-position: a bromine atom and a methyl group, creating a quaternary carbon center. Additionally, a hydroxymethyl group (-CH₂OH) is attached to one of the remaining ring carbons, introducing alcohol functionality to the molecule. This substitution pattern creates a highly congested molecular framework with significant steric interactions between the substituents.

The molecular geometry can be represented through various structural notation systems. The Simplified Molecular Input Line Entry System representation is CC1(CC1CO)Br, indicating the cyclopropane ring connectivity with the methyl and bromine substituents on the same carbon atom and the hydroxymethyl group on an adjacent carbon. The International Chemical Identifier string InChI=1S/C5H9BrO/c1-5(6)2-4(5)3-7/h4,7H,2-3H2,1H3 provides a standardized description of the molecular structure, while the corresponding InChIKey DLEUEWUKWDRKGD-UHFFFAOYSA-N serves as a compressed representation for database searches.

Table 1: Structural Characteristics of this compound

The three-dimensional structure of this compound reflects the inherent geometric constraints imposed by the cyclopropane ring system. The bond angles in cyclopropane are compressed to approximately 60°, significantly deviating from the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain. This structural distortion influences the electronic properties of the carbon-carbon bonds within the ring, imparting increased π-character and enhanced reactivity compared to acyclic alkanes. The presence of the bromine atom and methyl group at the 2-position creates additional steric congestion, further modifying the electronic environment and potentially affecting the compound's chemical behavior.

The hydroxymethyl substituent introduces both steric and electronic effects to the molecular framework. The alcohol functional group provides a site for hydrogen bonding interactions and serves as a potential nucleophilic center in chemical reactions. The proximity of the hydroxymethyl group to the bromine-bearing carbon creates an intramolecular environment where these functional groups may interact through space, potentially influencing conformational preferences and reactivity patterns.

Historical Context in Cyclopropane Derivative Research

The development of cyclopropane chemistry has its roots in the late 19th century, marking the beginning of our understanding of strained ring systems and their unique properties. Cyclopropane itself was first discovered in 1881 by August Freund, who successfully prepared the parent compound and proposed its correct structural formulation. Freund's synthetic approach involved treating 1,3-dibromopropane with sodium metal, inducing an intramolecular Wurtz reaction that directly yielded the three-membered ring system. This pioneering work established the foundation for subsequent investigations into the chemistry of cyclopropane and its derivatives.

The early recognition of cyclopropane's unusual properties came from Adolf von Baeyer, who formulated the influential concept of ring strain to explain the distinctive behavior of small ring compounds. Baeyer's theoretical framework provided crucial insights into the relationship between molecular geometry and chemical reactivity, establishing cyclopropanes as fundamental examples of strained organic molecules. The development of ring strain theory profoundly influenced the subsequent direction of cyclopropane research, emphasizing both the synthetic challenges and unique opportunities presented by these systems.

Table 2: Milestones in Cyclopropane Derivative Research

| Year | Researcher | Contribution | Significance |

|---|---|---|---|

| 1881 | August Freund | Discovery of cyclopropane | First synthesis of three-membered ring system |

| 1884 | William Henry Perkin Jr. | Synthesis of diethyl cyclopropanedicarboxylate | First functionalized cyclopropane derivative |

| 1887 | Gustavson | Improved cyclopropane synthesis | Enhanced yields using zinc instead of sodium |

| 1929 | Henderson and Lucas | Discovery of anesthetic properties | Medical applications of cyclopropane |

| 1960s-1970s | Various researchers | Cyclopropanes as synthetic building blocks | Transition from curiosities to useful reagents |

The evolution of cyclopropane chemistry accelerated significantly during the mid-20th century, driven by advances in synthetic methodology and mechanistic understanding. The development of carbene and carbenoid chemistry provided efficient routes to various cyclopropane derivatives, enabling systematic studies of their properties and reactions. This period witnessed the emergence of cyclopropanes as valuable synthetic intermediates rather than merely laboratory curiosities, fundamentally altering their role in organic chemistry.

The concept of donor-acceptor cyclopropanes emerged as a particularly important development in the field, representing a class of compounds where the cyclopropane ring bears both electron-donating and electron-withdrawing substituents. These systems exhibit enhanced reactivity due to the polarization of the carbon-carbon bonds within the ring, enabling ring-opening reactions under relatively mild conditions. The systematic study of donor-acceptor cyclopropanes has revealed their potential as versatile building blocks for complex molecule synthesis, contributing to their growing importance in modern organic chemistry.

The historical development of halogenated cyclopropane derivatives, including compounds like this compound, reflects the broader evolution of organometallic and halogen chemistry. The introduction of halogen substituents onto cyclopropane rings provides additional reactivity patterns, enabling selective transformations that would be difficult to achieve with unsubstituted systems. The combination of halogen functionality with alcohol groups in molecules like this compound represents a sophisticated approach to molecular design, where multiple functional groups work synergistically to provide unique chemical properties.

Modern research in cyclopropane chemistry continues to build upon these historical foundations, exploring new synthetic methodologies, reaction mechanisms, and applications in drug discovery and materials science. The development of asymmetric synthesis methods for cyclopropane derivatives has opened new avenues for preparing enantiomerically pure compounds, while advances in computational chemistry have provided deeper insights into the electronic structure and reactivity of these fascinating molecules. The ongoing investigation of compounds like this compound contributes to this rich tapestry of scientific knowledge, advancing our understanding of structure-reactivity relationships in strained organic systems.

Properties

IUPAC Name |

(2-bromo-2-methylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(6)2-4(5)3-7/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEUEWUKWDRKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Approach

One common preparative method involves the bromination of 2-methylcyclopropylmethanol or its derivatives using molecular bromine (Br2) under carefully controlled conditions:

- Reagents: Bromine (Br2), often in an inert solvent such as carbon tetrachloride (CCl4).

- Conditions: Low to moderate temperatures to control reaction rate and selectivity.

- Outcome: Selective substitution of bromine at the 2-position of the methylcyclopropyl ring, yielding (2-Bromo-2-methylcyclopropyl)methanol.

This approach leverages the reactivity of the cyclopropyl ring and the directing influence of the methyl and hydroxymethyl groups to achieve regioselective bromination.

Surface Reaction Insights and Radical Intermediates

Research on the reaction mechanism of 2-methylcyclopropylmethanol on catalytic surfaces provides a deeper understanding of the reaction pathways relevant to bromination and functional group transformations.

- At moderate temperatures (~250–350 K), 2-methylcyclopropylmethanol forms 2-methylcyclopropylmethoxide intermediates.

- The C–O bond cleavage yields (2-methylcyclopropyl)methyl radicals which can rearrange or react further.

- Understanding these radical intermediates is crucial for optimizing reaction conditions to favor bromination without ring-opening or unwanted side reactions.

This mechanistic insight informs the design of reaction conditions that minimize side reactions during bromination.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Selectivity: Achieving high selectivity for bromination at the 2-position is critical; controlling temperature and reagent ratios is essential.

- Reaction Medium: Non-polar solvents like CCl4 facilitate bromination while minimizing side reactions.

- Advanced Techniques: Microreactor technology offers scalable and efficient bromination with superior control over reaction parameters.

- Mechanistic Understanding: Radical intermediates formed during bromination can lead to ring-opening; thus, reaction conditions must suppress these pathways to preserve the cyclopropyl ring.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-2-methylcyclopropyl)methanol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to form cyclopropylmethanol derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution: Various substituted cyclopropylmethanol derivatives.

Oxidation: Cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.

Reduction: Cyclopropylmethanol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrO

- SMILES : CC1(CC1CO)Br

- InChI : InChI=1S/C5H9BrO/c1-5(6)2-4(5)3-7/h4,7H,2-3H,1H

The compound features a cyclopropyl ring with a bromine atom and a hydroxymethyl group, which contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis

(2-Bromo-2-methylcyclopropyl)methanol serves as a valuable intermediate in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it useful in creating more complex molecules, particularly in pharmaceutical chemistry.

Synthesis Pathways

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Functionalization : The hydroxyl group can be oxidized to yield carbonyl compounds or reduced to form different alcohol derivatives.

Biological Applications

The compound's structure allows it to interact with biological systems, making it relevant in medicinal chemistry and biochemistry.

Case Studies

- Research has indicated that derivatives of this compound exhibit activity against specific enzyme targets, suggesting its potential as a lead compound in drug development.

Material Science

In material science, this compound can be utilized as a building block for synthesizing novel polymers and materials.

Applications

- Polymer Synthesis : The compound's reactivity allows it to be incorporated into polymers that may exhibit unique physical properties.

- Coatings and Adhesives : Its chemical characteristics can be exploited to develop new formulations for industrial applications.

Comparative Summary of Applications

| Application Area | Key Features | Potential Uses |

|---|---|---|

| Organic Synthesis | Versatile scaffold for functionalization | Intermediate for pharmaceuticals |

| Biological Research | Interaction with enzymes and receptors | Lead compounds for drug development |

| Material Science | Building block for polymers | New materials with tailored properties |

Biological Activity

(2-Bromo-2-methylcyclopropyl)methanol is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBrO

- CAS Number : 1823958-85-5

- Molecular Weight : 179.03 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving bromination of cyclopropyl alcohol derivatives. The typical reaction involves:

- Starting Material : Cyclopropylmethanol.

- Reagents : Bromine in an appropriate solvent (e.g., dichloromethane).

- Conditions : Controlled temperature and stirring to ensure complete reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity and potential binding affinity, facilitating interactions that may lead to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study evaluated its effects on various cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 5.4 |

| MCF-7 (breast cancer) | 7.8 |

| A549 (lung cancer) | 6.1 |

The compound's mechanism in cancer cells appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting proliferation.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting a dual mechanism of action involving both growth inhibition and biofilm disruption.

Investigation of Anticancer Properties

In another investigation, the anticancer properties were assessed using xenograft models in mice. The results demonstrated that administration of this compound resulted in a substantial reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Brominated Methanol Derivatives

Key Observations:

Cyclopropane vs. Aromatic Rings: The cyclopropane ring in the target compound introduces significant steric strain and angle distortion compared to the planar aromatic rings in analogs like (2-bromo-5-iodophenyl)methanol. This strain enhances reactivity in ring-opening reactions (e.g., nucleophilic substitution) . Aromatic analogs exhibit greater stability and are more suited for electrophilic substitution reactions due to delocalized π-electrons .

Halogen Diversity: Bromine in the target compound and its analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). However, iodine in (2-bromo-5-iodophenyl)methanol offers enhanced leaving-group capability in nucleophilic substitutions . Fluorine in cyclopropyl (2-bromo-4-fluorophenyl)methanol introduces strong electron-withdrawing effects, polarizing the phenyl ring and directing regioselectivity in subsequent reactions .

In contrast, (4-bromo-2-methylphenyl)methanol’s methyl group ortho to the bromine may hinder access to the reaction site but stabilize intermediates through hyperconjugation .

Q & A

Basic Question: What are the standard synthetic routes for (2-bromo-2-methylcyclopropyl)methanol?

Methodological Answer:

The compound is typically synthesized via cyclopropanation of allylic alcohols followed by bromination. A common approach involves:

Cyclopropanation : Use a Simmons-Smith reagent (Zn/Cu couple with CH₂I₂) to convert 2-methylallyl alcohol to 2-methylcyclopropylmethanol.

Bromination : Treat the cyclopropane derivative with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ to introduce bromine at the 2-position .

Key Considerations : Monitor reaction temperature (40–60°C for bromination) and use inert atmosphere to prevent side reactions.

Advanced Question: How does cyclopropane ring strain influence the stereoselective synthesis of this compound?

Methodological Answer:

The high ring strain of cyclopropanes (≈27 kcal/mol) increases reactivity but complicates stereocontrol. Strategies include:

- Chiral Auxiliaries : Use (-)-Menthol as a directing group during cyclopropanation to enforce stereochemistry .

- Metal Catalysis : Employ Rh(II) or Cu(I) catalysts for asymmetric cyclopropanation of allylic ethers, followed by deprotection and bromination .

Data Contradiction Note : Conflicting reports exist on bromination regioselectivity; verify via in situ FTIR to track intermediate formation .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Confirm hydroxyl (O–H stretch: 3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) groups.

Advanced Question: How can X-ray crystallography resolve ambiguities in the spatial configuration of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture (3:1 v/v) at 4°C.

- SHELX Refinement : Process data with SHELXL for high-resolution refinement. The bromine atom’s heavy atom effect aids phasing .

Example : A similar cyclopropane derivative (CAS 68120-35-4) showed bond angles of 59.5°–60.2° for the cyclopropane ring .

Basic Question: What are the stability concerns for this compound under acidic conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon. Avoid exposure to acids, which catalyze ring-opening via electrophilic attack on the cyclopropane .

- Decomposition Test : Monitor pH stability using HPLC (C18 column, methanol/water 70:30 mobile phase) .

Advanced Question: How can kinetic isotope effects (KIEs) elucidate the mechanism of its nucleophilic substitution reactions?

Methodological Answer:

- Deuterium Labeling : Synthesize deuterated analogs at the cyclopropane methyl group.

- KIE Measurement : Compare rates of SN2 reactions (e.g., with NaOMe) using GC-MS. A primary KIE (k_H/k_D > 1) suggests a concerted mechanism .

Contradiction Alert : Discrepancies in reported rate constants may arise from solvent polarity effects; use DMSO for polar transition state stabilization .

Basic Question: How to resolve contradictions in reported melting points (mp) for this compound?

Methodological Answer:

- Purity Check : Recrystallize from ethyl acetate and analyze via DSC. Impurities lower mp; a sharp DSC peak indicates purity .

- Interlab Comparison : Cross-reference CAS data (e.g., NIST Chemistry WebBook) and validate with collaborative trials .

Advanced Question: What computational methods predict its reactivity in radical-mediated C–Br bond cleavage?

Methodological Answer:

- DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) to model bond dissociation energies (BDEs). The C–Br BDE is ~65 kcal/mol, favoring homolytic cleavage under UV light .

- MD Simulations : Simulate solvent effects (e.g., methanol vs. hexane) on radical stability using GROMACS .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How does HPLC method development optimize its purification from diastereomeric byproducts?

Methodological Answer:

- Column Selection : Use a chiral stationary phase (e.g., Chiralpak IA) with n-hexane/isopropanol (85:15) at 1.0 mL/min.

- pH Screening : Adjust mobile phase pH to 6.5–7.5 to minimize hydroxyl group ionization and improve peak resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.